molecular formula C14H9F6NO B13428775 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline

Cat. No.: B13428775
M. Wt: 321.22 g/mol
InChI Key: RKPAISZYOVBBDV-UHFFFAOYSA-N
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Description

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group

Preparation Methods

The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the halogenation of a precursor compound followed by a coupling reaction to introduce the trifluoromethyl group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. Similar compounds include:

Biological Activity

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, characterized by multiple fluorine substituents, enhances its biological activity, particularly in modulating receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₇F₆N O, with a molecular weight of approximately 351.201 g/mol. The presence of fluorine atoms increases the stability and lipophilicity of the compound, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₇F₆N O
Molecular Weight351.201 g/mol
Functional GroupsPhenoxy, Methylaniline
Fluorine Substituents6

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in modulating G-protein-coupled receptors (GPCRs). The fluorinated groups enhance receptor binding potency, leading to increased efficacy in various biological assays.

The biological activity of this compound can be attributed to its ability to interact with specific receptors:

  • G-Protein Coupled Receptors (GPCRs) : Studies show that fluorinated derivatives can enhance the binding affinity to GPCRs, which play a crucial role in signal transduction.
  • TGR5 Receptors : In vitro studies have demonstrated that this compound can effectively modulate TGR5 receptors, which are implicated in metabolic regulation and energy homeostasis.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • In Vitro Studies : A study examining fluorinated analogs showed that modifications on the phenyl ring significantly affect the efficacy against specific biological targets. For example, compounds with increased fluorination displayed enhanced potency in receptor binding assays.
  • Receptor Binding Assays : Comparative studies indicated that the inclusion of trifluoromethyl groups at specific positions on the aromatic ring resulted in a marked increase in receptor binding affinity relative to non-fluorinated counterparts.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
2-Fluoroaniline Contains a single fluorineSimpler structure with lower reactivity
4-Trifluoromethylphenol Contains a trifluoromethyl groupLacks nitrogen functionality
3-Fluoro-4-methylaniline Similar amine structure but fewer fluorine substituentsLess potent due to fewer electron-withdrawing groups

Properties

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

IUPAC Name

5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline

InChI

InChI=1S/C14H9F6NO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3

InChI Key

RKPAISZYOVBBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F

Origin of Product

United States

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